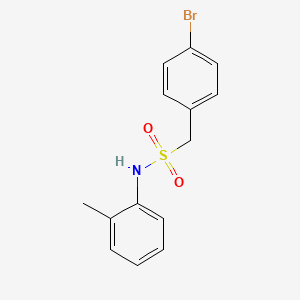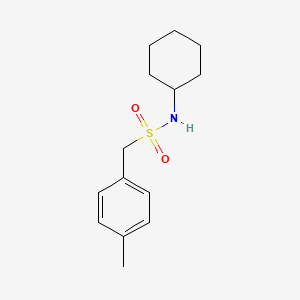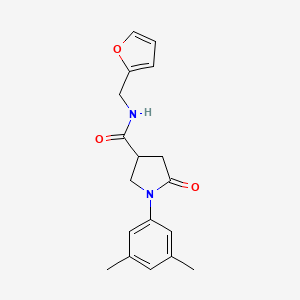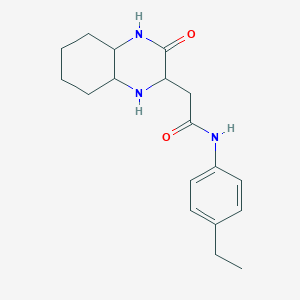amine hydrochloride](/img/structure/B4427164.png)
[4-(1,3-benzodioxol-5-ylmethoxy)benzyl](2-furylmethyl)amine hydrochloride
Overview
Description
[4-(1,3-benzodioxol-5-ylmethoxy)benzyl](2-furylmethyl)amine hydrochloride, also known as MDMA, is a synthetic psychoactive drug that is commonly used as a recreational drug. MDMA is also being studied for its potential therapeutic applications in the treatment of post-traumatic stress disorder (PTSD) and other psychiatric disorders. In
Scientific Research Applications
[4-(1,3-benzodioxol-5-ylmethoxy)benzyl](2-furylmethyl)amine hydrochloride has been studied for its potential therapeutic applications in the treatment of PTSD and other psychiatric disorders. Studies have shown that this compound-assisted psychotherapy can help reduce symptoms of PTSD, anxiety, and depression. This compound has also been studied for its potential use in couples therapy and for enhancing empathy and social bonding.
Mechanism of Action
[4-(1,3-benzodioxol-5-ylmethoxy)benzyl](2-furylmethyl)amine hydrochloride works by increasing the levels of serotonin, dopamine, and norepinephrine in the brain. Serotonin is a neurotransmitter that is involved in regulating mood, appetite, and sleep. Dopamine is a neurotransmitter that is involved in the reward system of the brain. Norepinephrine is a neurotransmitter that is involved in the fight or flight response.
Biochemical and Physiological Effects
This compound has several biochemical and physiological effects on the body. It increases heart rate, blood pressure, and body temperature. It also causes the release of hormones such as cortisol and oxytocin. This compound can also cause dehydration, electrolyte imbalances, and liver damage.
Advantages and Limitations for Lab Experiments
[4-(1,3-benzodioxol-5-ylmethoxy)benzyl](2-furylmethyl)amine hydrochloride has several advantages and limitations for lab experiments. One advantage is that it can be used to study the effects of serotonin, dopamine, and norepinephrine on the brain. It can also be used to study the effects of psychoactive drugs on behavior and cognition. One limitation is that it can be difficult to control the dose and purity of this compound, which can lead to inconsistent results.
Future Directions
There are several future directions for research on [4-(1,3-benzodioxol-5-ylmethoxy)benzyl](2-furylmethyl)amine hydrochloride. One direction is to continue studying its potential therapeutic applications in the treatment of PTSD and other psychiatric disorders. Another direction is to study its potential use in enhancing social bonding and empathy. Additionally, more research is needed to understand the long-term effects of this compound use on the brain and body.
Conclusion
In conclusion, this compound is a synthetic psychoactive drug that has potential therapeutic applications in the treatment of PTSD and other psychiatric disorders. It works by increasing the levels of serotonin, dopamine, and norepinephrine in the brain. This compound has several advantages and limitations for lab experiments, and there are several future directions for research on this drug.
properties
IUPAC Name |
1-[4-(1,3-benzodioxol-5-ylmethoxy)phenyl]-N-(furan-2-ylmethyl)methanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO4.ClH/c1-2-18(22-9-1)12-21-11-15-3-6-17(7-4-15)23-13-16-5-8-19-20(10-16)25-14-24-19;/h1-10,21H,11-14H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMLPBNSKECBQLC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)COC3=CC=C(C=C3)CNCC4=CC=CO4.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![methyl 6-(4-hydroxyphenyl)-4,7-dioxo-2,3,4,6,7,8,9,10-octahydro-1H-pyrazino[1,2-a]quinoline-5-carboxylate](/img/structure/B4427082.png)
![1,7-dimethyl-3-(4-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B4427088.png)

![N-[5-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B4427104.png)



![2-[1-(2-furoyl)-3-oxo-2-piperazinyl]-N-(2-methylphenyl)acetamide](/img/structure/B4427129.png)


![8-[4-(2-chlorobenzyl)-1-piperazinyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B4427133.png)

![2-[(4-methoxy-3,5-dimethylphenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B4427150.png)
